

An In-depth Technical Guide to 3-Cyanocinnamic Acid for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyanocinnamic acid

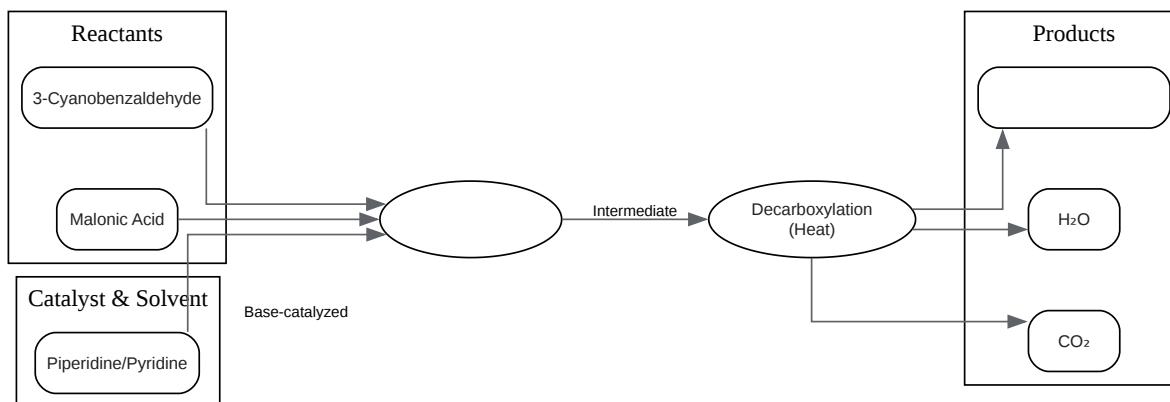
Cat. No.: B3125696

[Get Quote](#)

This guide provides a comprehensive technical overview of **3-Cyanocinnamic acid** (3-CCA), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to explore the compound's synthesis, analytical characterization, and burgeoning applications, with a focus on the causal reasoning behind experimental methodologies.

Core Molecular and Physical Properties

3-Cyanocinnamic acid, a derivative of cinnamic acid, is distinguished by a nitrile group at the meta position of the phenyl ring. This substitution significantly influences its electronic properties and biological activity.


Property	Value	Source
CAS Number	16642-93-6	[1]
Molecular Formula	C ₁₀ H ₇ NO ₂	[1]
Molecular Weight	173.17 g/mol	[1]
IUPAC Name	(E)-3-(3-cyanophenyl)prop-2-enoic acid	[1]
Synonyms	3-(3-Cyanophenyl)acrylic acid	[1]
Storage Conditions	Dry place, Room Temperature	[1]

Synthesis of 3-Cyanocinnamic Acid: The Knoevenagel Condensation

The most prevalent and efficient method for synthesizing **3-Cyanocinnamic acid** is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (3-cyanobenzaldehyde), followed by decarboxylation.

Reaction Mechanism and Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation. The choice of a weak base, such as piperidine or pyridine, is critical as it facilitates the deprotonation of malonic acid to form a nucleophilic enolate without promoting self-condensation of the aldehyde. The subsequent condensation with 3-cyanobenzaldehyde and elimination of water yields the α,β -unsaturated product. Heating the reaction mixture then drives the decarboxylation of the resulting dicarboxylic acid intermediate to afford the final cinnamic acid derivative.

[Click to download full resolution via product page](#)

Caption: Workflow of **3-Cyanocinnamic acid** synthesis via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a robust method for the synthesis of **3-Cyanocinnamic acid**.

Materials:

- 3-cyanobenzaldehyde
- Malonic acid
- Pyridine (as solvent and catalyst)
- Piperidine (co-catalyst)
- Dilute Hydrochloric Acid
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanobenzaldehyde and a molar excess (typically 1.5-2 equivalents) of malonic acid in pyridine.
- Add a catalytic amount of piperidine to the mixture.
- Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Slowly pour the reaction mixture into an excess of cold, dilute hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure **3-Cyanocinnamic acid**.

- Dry the purified crystals under vacuum.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized **3-Cyanocinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **3-Cyanocinnamic acid** is characteristic. The vinylic protons appear as doublets with a large coupling constant ($J \approx 16$ Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern in the downfield region, consistent with a 1,3-disubstituted benzene ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm). A study has shown that the aromatic and olefinic proton signals of **3-cyanocinnamic acid** are broadened in the presence of the protein SHP, indicating a binding interaction.[2]
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (~170 ppm), the nitrile carbon (~118 ppm), the two vinylic carbons, and the aromatic carbons.[3][4] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of both the cyano and the acrylic acid groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for **3-Cyanocinnamic acid** include:

- A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .[5]
- A sharp C≡N stretch from the nitrile group, usually around 2230 cm^{-1} .
- A strong C=O stretch from the carboxylic acid carbonyl group, appearing around 1680-1700 cm^{-1} .[5]
- A C=C stretch from the alkene, conjugated with the aromatic ring, typically around 1620-1640 cm^{-1} .[5]
- Aromatic C-H stretches above 3000 cm^{-1} .[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **3-Cyanocinnamic acid**, the molecular ion peak (M^+) would be expected at m/z 173.17.

Applications in Drug Development and Research

Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[6][7]} The introduction of a cyano group can modulate these activities and introduce new pharmacological profiles.

Inhibition of Monocarboxylate Transporters (MCTs)

A primary area of investigation for cyanocinnamic acid derivatives is their role as inhibitors of monocarboxylate transporters (MCTs).^{[8][9][10][11][12]} MCTs, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across cell membranes.^[11]

[Click to download full resolution via product page](#)

Caption: Mechanism of MCT inhibition by **3-Cyanocinnamic acid** in cancer cells.

Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate. To avoid intracellular acidification

and maintain a high glycolytic rate, cancer cells upregulate MCTs to export lactate. By inhibiting MCTs, compounds like **3-Cyanocinnamic acid** can block lactate efflux, leading to intracellular acidification and ultimately, apoptosis.[10][11] While much of the research has focused on α -cyano-4-hydroxycinnamic acid (CHCA), the 3-cyano isomer represents a valuable structural analogue for further investigation and development of more potent and selective MCT inhibitors.[8][9]

Other Potential Biological Activities

The cinnamic acid scaffold is a versatile platform for developing therapeutic agents. Derivatives have shown a wide range of biological activities, including:

- Antibacterial and Antifungal Activity: Cinnamic acid derivatives have been shown to be effective against various strains of bacteria and fungi.[13]
- Anticancer Properties: Beyond MCT inhibition, some derivatives exhibit direct cytotoxic effects on cancer cells.[6]
- Anti-inflammatory and Antioxidant Effects: The core structure of cinnamic acid contributes to its ability to scavenge free radicals and modulate inflammatory pathways.[6]

Safety and Handling

While a specific safety data sheet (SDS) for **3-Cyanocinnamic acid** is not readily available in the search results, data from related cyanocinnamic acid derivatives suggest that it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be followed:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Wash hands thoroughly after handling.

Conclusion and Future Directions

3-Cyanocinnamic acid is a valuable research chemical with significant potential, particularly in the field of oncology. Its straightforward synthesis via the Knoevenagel condensation makes it an accessible starting point for medicinal chemistry campaigns. The primary focus for future research should be on:

- Developing Potent and Selective MCT Inhibitors: Utilizing the **3-cyanocinnamic acid** scaffold to design novel inhibitors with improved potency and selectivity for different MCT isoforms.
- Exploring Synergistic Therapies: Investigating the combination of 3-CCA derivatives with other anticancer agents to enhance therapeutic efficacy.
- Expanding the Scope of Biological Evaluation: Screening 3-CCA and its analogues against a wider range of biological targets to uncover new therapeutic applications.

This guide provides a solid foundation for researchers and drug development professionals to understand and utilize **3-Cyanocinnamic acid** in their work. The combination of its accessible synthesis and promising biological activity makes it a compound of continued interest in the scientific community.

References

- Reddy, V., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. *Oncotarget*, 10(24), 2355–2368.
- Reddy, V., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. *PubMed*, 31040927.
- ResearchGate. (n.d.). ¹H NMR spectra indicate that apoptosis-inducing **3-cyanocinnamic acid** 47 binds to SHP... *ResearchGate*.
- Martin, J. V., & Bröer, S. (2020). Exploring monocarboxylate transporter inhibition for cancer treatment. *PubMed Central*.
- mzCloud. (2014). α -Cyano-3-hydroxycinnamic acid. *mzCloud*.
- NIST. (n.d.). α -Cyano-3-hydroxycinnamic acid. *NIST WebBook*.
- Royal Society of Chemistry. (2012). Supplementary Information. Royal Society of Chemistry.
- NIST. (n.d.). α -Cyano-3-hydroxycinnamic acid. *NIST WebBook*.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0000930). *HMDB*.

- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000930). HMDB.
- University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 7. University of Wisconsin.
- NIST. (n.d.). α -Cyano-3-hydroxycinnamic acid. NIST WebBook.
- ResearchGate. (2023). α -Cyano-3-Aminocinnamic acid: A novel reactive matrix for qualitative and quantitative analysis of plant N-glycans by MALDI-MS. ResearchGate.
- De P, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. *Molecules*, 25(16), 3633.
- Nowak, A., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. *Molecules*, 28(14), 5406.
- ResearchGate. (2025). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate.
- ResearchGate. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. ResearchGate.
- ResearchGate. (n.d.). Infrared spectra of the cyanuric acid VA-classes derived from... ResearchGate.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- De P, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C₉H₈O₂, C₆H₅-CH=CH-COOH prominent wavenumbers cm⁻¹ detecting

alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Cyanocinnamic Acid for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3125696#3-cyanocinnamic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com